

Live-Cell Imaging of Lysosomes with NBD-PZ: Application Notes and Protocols

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Compound of Interest

Compound Name: 4-Nitro-7-piperazinobenzofurazan

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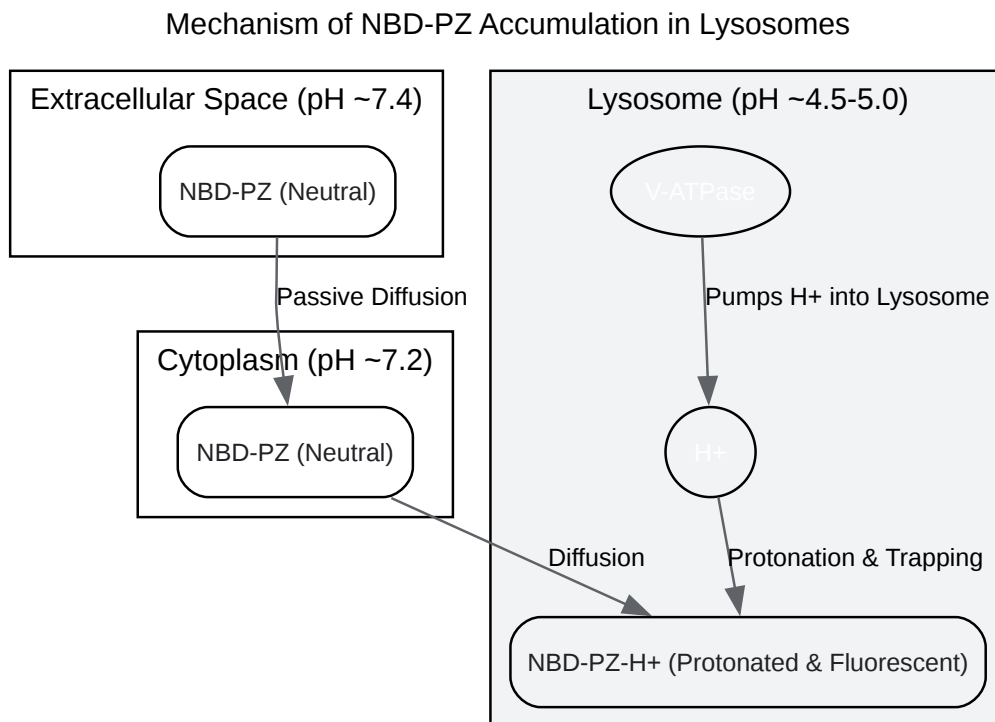
Introduction

Lysosomes are acidic organelles essential for cellular homeostasis, playing a central role in degradation, recycling, and signaling. Visualizing lysosomal dynamics in living cells is crucial for understanding various physiological and pathological processes, including autophagy, endocytosis, and neurodegenerative diseases. NBD-PZ (4-Nitro-7-piperazino-2,1,3-benzoxadiazole) is a fluorescent probe that serves as a cost-effective and efficient tool for labeling and imaging lysosomes in live cells.^[1]^[2] Its fluorescence is pH-dependent, intensifying in the acidic environment of the lysosomal lumen, making it a specific marker for these organelles.^[2] This document provides detailed application notes and protocols for the use of NBD-PZ in live-cell imaging of lysosomes.

Principle of Action

NBD-PZ is a cell-permeable weak base that selectively accumulates in acidic organelles. The mechanism of NBD-PZ as a lysosomal probe is based on the "ion trap" model. In the neutral pH of the cytoplasm, the piperazino group of NBD-PZ is partially protonated. Upon crossing the lysosomal membrane, the probe encounters the highly acidic lumen (pH ~4.5-5.0).^[3] This acidic environment leads to the protonation of the piperazino moiety, trapping the now charged and more hydrophilic NBD-PZ inside the lysosome. This accumulation, coupled with an increase in fluorescence intensity at low pH, results in bright and specific labeling of lysosomes.

[2] The labeling is dependent on the activity of the vacuolar H⁺-ATPase (V-ATPase), which maintains the acidic pH of the lysosome; inhibition of this pump with agents like bafilomycin A1 prevents lysosomal accumulation of NBD-PZ.[2]



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Caption: Mechanism of NBD-PZ accumulation and fluorescence in lysosomes.

Quantitative Data

The following tables summarize the key properties and a comparison of NBD-PZ with other lysosomal probes.

Table 1: Properties of NBD-PZ

Property	Value	Reference
Full Chemical Name	4-Nitro-7-piperazino-2,1,3-benzoxadiazole	
Synonyms	4-Nitro-7-piperazino benzofurazan	[1]
Molecular Formula	C10H11N5O3	N/A
Molecular Weight	249.23 g/mol	N/A
Excitation Wavelength	~470 nm	
Emission Wavelength	~541 nm	
Solvent for Stock Solution	Dimethyl sulfoxide (DMSO)	[1]
Storage Conditions	-20°C, protected from light and moisture	[1]
Stability	At least 2 years at -20°C	[1]

Table 2: Comparison with Other Lysosomal Probes

Feature	NBD-PZ	LysoTracker Probes	Acridine Orange
Principle	pH-dependent accumulation and fluorescence enhancement.	Weak bases that accumulate in acidic organelles.	Weak base, fluoresces green in cytoplasm and red in acidic compartments.
Cost	Significantly lower cost. [2]	Higher cost.	Low cost.
Specificity	High specificity for lysosomes. [2]	High specificity for acidic organelles.	Can also stain DNA and RNA, leading to background fluorescence. [3]
Photostability	Good photostability reported for NBD derivatives. [4] [5]	Generally good photostability.	Prone to photobleaching.
Cytotoxicity	Low cytotoxicity at working concentrations. [2]	Low cytotoxicity at working concentrations.	Can be cytotoxic at higher concentrations.

Experimental Protocols

A. Preparation of NBD-PZ Stock Solution

- Materials:

- NBD-PZ powder
- Anhydrous Dimethyl sulfoxide (DMSO)
- Microcentrifuge tubes

- Procedure:

1. Allow the NBD-PZ powder to equilibrate to room temperature before opening.

2. Prepare a 1 mM stock solution by dissolving the appropriate amount of NBD-PZ in anhydrous DMSO. For example, dissolve 2.49 mg of NBD-PZ in 10 mL of DMSO.
3. Vortex briefly to ensure complete dissolution.
4. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
5. Store the stock solution at -20°C, protected from light.

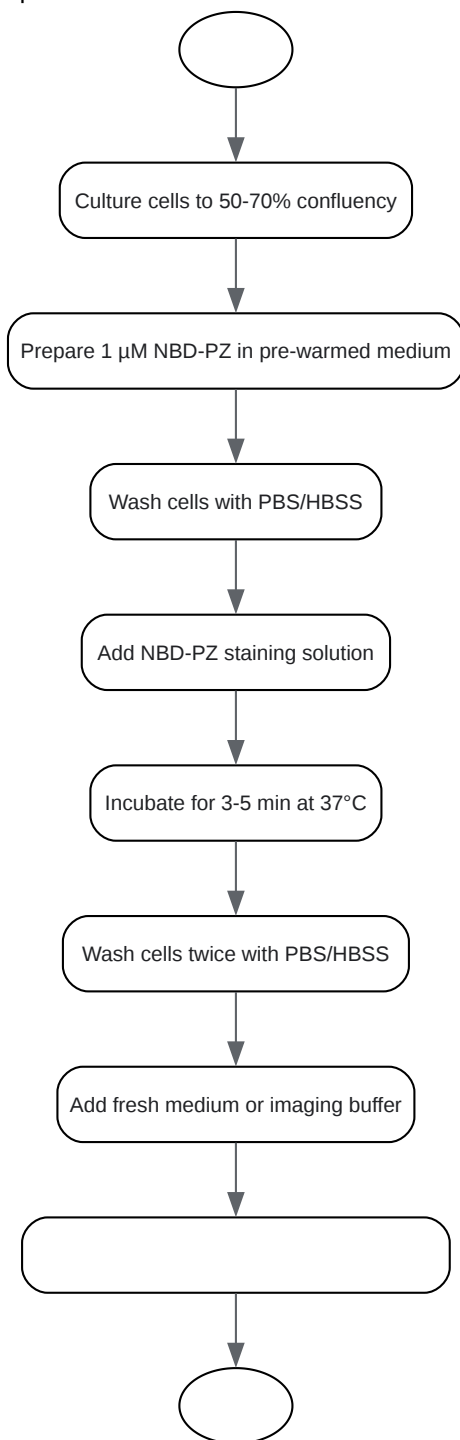
B. Live-Cell Staining and Imaging of Lysosomes

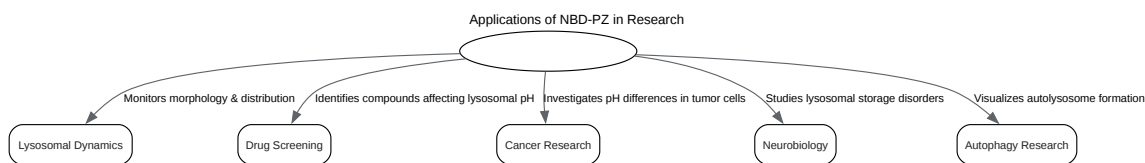
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

- Materials:
 - Cultured cells on glass-bottom dishes or coverslips
 - Complete cell culture medium
 - NBD-PZ stock solution (1 mM in DMSO)
 - Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
 - Fluorescence microscope with appropriate filters (e.g., GFP or FITC filter set)
- Procedure:
 1. Culture cells to the desired confluency (typically 50-70%) on a suitable imaging vessel.
 2. Prepare the NBD-PZ staining solution by diluting the 1 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 1 μ M.^[2] Note: The optimal concentration may vary between cell lines and should be determined empirically.
 3. Remove the culture medium from the cells and wash once with pre-warmed PBS or HBSS.
 4. Add the NBD-PZ staining solution to the cells.

5. Incubate the cells for 3-5 minutes at 37°C in a CO2 incubator.[\[2\]](#)
6. (Optional) For co-localization studies, other fluorescent probes can be added simultaneously or sequentially. For instance, to co-stain with LysoTracker Red DND-99, cells can be pre-incubated with 100 nM LysoTracker Red for 30 minutes before adding the NBD-PZ staining solution for the final 3 minutes of incubation.[\[2\]](#)
7. After incubation, gently remove the staining solution and wash the cells twice with pre-warmed PBS or HBSS.
8. Add fresh pre-warmed complete culture medium or an appropriate imaging buffer to the cells.
9. Proceed with live-cell imaging using a fluorescence microscope.

Experimental Workflow for NBD-PZ Staining





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